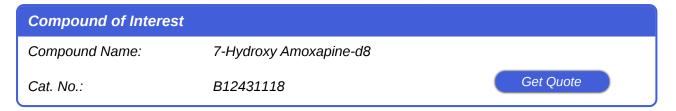


Application of 7-Hydroxy Amoxapine-d8 in Toxicology Screening: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of analytical toxicology, the accurate and precise quantification of analytes in complex biological matrices is paramount. Stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds, are considered the gold standard for quantitative analysis using mass spectrometry.[1] **7-Hydroxy Amoxapine-d8** is the deuterated analog of 7-Hydroxy Amoxapine, a primary active metabolite of the tetracyclic antidepressant Amoxapine.[2][3] Due to its structural similarity and identical physicochemical properties to the unlabeled analyte, **7-Hydroxy Amoxapine-d8** co-elutes during chromatography and experiences similar ionization effects, effectively compensating for variations in sample preparation and analysis.[4] This application note provides a comprehensive overview and detailed protocols for the utilization of **7-Hydroxy Amoxapine-d8** as an internal standard in toxicology screening workflows, particularly for the quantification of Amoxapine and its metabolites.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard (e.g., **7-Hydroxy Amoxapine-d8**) to a sample before processing. The ratio of the signal intensity of the native analyte to the isotopically labeled standard is measured by the mass spectrometer. Since the analyte and the



internal standard behave nearly identically during extraction, chromatography, and ionization, any loss or variation in the analytical process affects both compounds equally.[1][4] This results in a highly accurate and precise measurement of the analyte concentration, as the ratio of the two signals remains constant.

Application in Toxicology Screening

7-Hydroxy Amoxapine-d8 is primarily employed as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the detection and quantification of Amoxapine and its metabolites, 7-Hydroxy Amoxapine and 8-Hydroxy Amoxapine, in biological samples such as urine, blood, plasma, and serum.[5][6][7] These methods are crucial in various toxicological contexts, including:

- Clinical Toxicology: Monitoring patient compliance, therapeutic drug monitoring, and diagnosing overdose cases.
- Forensic Toxicology: Post-mortem investigations, driving under the influence of drugs (DUID)
 cases, and drug-facilitated crimes.
- Workplace Drug Testing: Screening for the use of prescribed and illicit substances.

Data Presentation: Method Validation Parameters

The following table summarizes typical validation parameters for an LC-MS/MS method for the quantification of Amoxapine and its metabolites using **7-Hydroxy Amoxapine-d8** as an internal standard. These values are representative and may vary depending on the specific laboratory, instrumentation, and matrix.



Parameter	7-Hydroxy Amoxapine	Amoxapine	8-Hydroxy Amoxapine	Acceptance Criteria
Linearity (r²)	>0.99	>0.99	>0.99	≥0.99
Lower Limit of Quantification (LLOQ)	1.0 ng/mL	1.0 ng/mL	1.0 ng/mL	S/N ≥ 10
Upper Limit of Quantification (ULOQ)	500 ng/mL	500 ng/mL	500 ng/mL	Within linear range
Intra-day Precision (%CV)	<10%	<10%	<10%	≤15% (≤20% at LLOQ)
Inter-day Precision (%CV)	<12%	<12%	<12%	≤15% (≤20% at LLOQ)
Accuracy (%Bias)	± 10%	± 10%	± 10%	Within ±15% (±20% at LLOQ)
Recovery	>85%	>85%	>85%	Consistent and reproducible
Matrix Effect	Minimal	Minimal	Minimal	Within acceptable limits

Data presented is a synthesis of typical performance characteristics for validated bioanalytical methods and does not represent a specific study.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

This protocol describes a general solid-phase extraction procedure for the isolation of Amoxapine and its metabolites from urine samples prior to LC-MS/MS analysis.

Materials:



- Mixed-mode cation exchange SPE cartridges
- Urine specimen
- 7-Hydroxy Amoxapine-d8 internal standard solution (e.g., 100 ng/mL in methanol)
- β-glucuronidase enzyme (for hydrolysis of conjugated metabolites)
- Phosphate buffer (pH 6.8)
- Methanol
- Acetonitrile
- Dichloromethane
- Isopropanol
- · Ammonium hydroxide
- Formic acid
- Centrifuge
- Evaporator (e.g., nitrogen evaporator)

Procedure:

- Sample Pre-treatment:
 - 1. To 1 mL of urine, add 25 μL of the **7-Hydroxy Amoxapine-d8** internal standard solution.
 - 2. Add 500 µL of phosphate buffer (pH 6.8).
 - 3. For the analysis of total (free and conjugated) drug concentrations, add 50 μ L of β -glucuronidase solution and incubate at 60°C for 1 hour to hydrolyze glucuronide conjugates.
 - 4. Centrifuge the sample at 4000 rpm for 10 minutes.



- SPE Cartridge Conditioning:
 - Condition the mixed-mode SPE cartridge by sequentially passing 2 mL of methanol, 2 mL of deionized water, and 2 mL of phosphate buffer (pH 6.8). Do not allow the cartridge to dry out.
- Sample Loading:
 - 1. Load the pre-treated urine supernatant onto the conditioned SPE cartridge.
- Washing:
 - 1. Wash the cartridge with 2 mL of deionized water.
 - 2. Wash the cartridge with 2 mL of 0.1 M acetic acid.
 - 3. Dry the cartridge under vacuum or positive pressure for 5 minutes.
 - 4. Wash the cartridge with 2 mL of methanol.
- Elution:
 - 1. Elute the analytes with 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).
- · Evaporation and Reconstitution:
 - 1. Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
 - 2. Reconstitute the residue in 100 μ L of the mobile phase (e.g., 90:10 water with 0.1% formic acid: acetonitrile with 0.1% formic acid) and vortex.
 - 3. Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:



- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

LC Parameters (Representative):

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient:
 - o 0-1 min: 10% B
 - 1-8 min: 10-90% B
 - o 8-9 min: 90% B
 - o 9-9.1 min: 90-10% B
 - o 9.1-12 min: 10% B
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μL
- Column Temperature: 40°C

MS/MS Parameters (Representative):

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions (Hypothetical):



Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Amoxapine	314.1	271.1	25
7-Hydroxy Amoxapine	330.1	287.1	28
8-Hydroxy Amoxapine	330.1	243.1	30
7-Hydroxy Amoxapine-d8	338.2	295.2	28

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

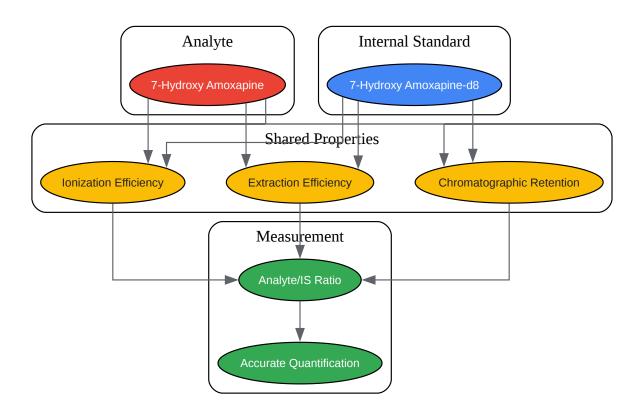
Mandatory Visualizations



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Caption: Experimental workflow for toxicology screening.





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Caption: Role of the internal standard in quantification.

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